molecular formula C23H22O2 B8721143 1-(TRITYLOXY)-3-BUTEN-2-OL CAS No. 89543-83-9

1-(TRITYLOXY)-3-BUTEN-2-OL

Cat. No.: B8721143
CAS No.: 89543-83-9
M. Wt: 330.4 g/mol
InChI Key: BXJGLPROAVAGKO-UHFFFAOYSA-N
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Description

1-(TRITYLOXY)-3-BUTEN-2-OL is an organic compound characterized by its unique structure, which includes a trityl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(TRITYLOXY)-3-BUTEN-2-OL typically involves the reaction of trityl chloride with 3-buten-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:

Trityl chloride+3-buten-2-olThis compound\text{Trityl chloride} + \text{3-buten-2-ol} \rightarrow \text{this compound} Trityl chloride+3-buten-2-ol→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(TRITYLOXY)-3-BUTEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of trityl-protected aldehydes or ketones.

    Reduction: Formation of trityl-protected saturated alcohols.

    Substitution: Formation of various trityl-substituted derivatives.

Scientific Research Applications

1-(TRITYLOXY)-3-BUTEN-2-OL finds applications in several scientific research areas:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(TRITYLOXY)-3-BUTEN-2-OL exerts its effects involves the interaction of the trityl group with various molecular targets. The trityl group provides steric protection, preventing unwanted side reactions during chemical synthesis. The butenol moiety can participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

    1-(TRITYLOXY)-2-BUTANOL: Similar structure but with a different position of the hydroxyl group.

    1-(TRITYLOXY)-3-PENTEN-2-OL: Similar structure but with an extended carbon chain.

Uniqueness: 1-(TRITYLOXY)-3-BUTEN-2-OL is unique due to its specific combination of the trityl group and the butenol backbone, which provides distinct reactivity and protection properties compared to other similar compounds.

Properties

CAS No.

89543-83-9

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-trityloxybut-3-en-2-ol

InChI

InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2

InChI Key

BXJGLPROAVAGKO-UHFFFAOYSA-N

Canonical SMILES

C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triphenylmethyl chloride (3.31 kg, 11.87 mol, 0.99 equiv) in toluene (6.74 kg) at RT, was added but-3-ene-1,2-diol (1.06 kg, 12.02 mol, 1.0 equiv.). The reaction mixture was cooled down to 0° C. Triethylamine (2.72 kg, 26.91 mol, 2.24 equiv.) was slowly added to the reaction mixture while maintaining temperature below 5° C., followed by 4-dimethylaminopyridine (8.38 g, 0.068 mol, 5.71 mmol). The reaction mixture was allowed to warm up to 10° C. then heated to 40° C. The reaction mixture was stirred at 40° C. overnight. The reaction was followed by TLC (Rf 0.45 in Heptane/EtOAc 20%). The reaction mixture was cooled down to 26.5° C., filtered and the solids were rinsed with toluene (2.72 kg). The filtrate was successively washed with 28% aq. NH4Cl solution (3.38 kg) and saturated aq NaCl solution (1.26 kg). The organic phase was then concentrated under reduced pressure to afford an oil as a crude mixture 3.95 kg). 1H NMR (500 MHz, DMSO) δ ppm 7.42 (dd, J=8.3, 1.0 Hz, 6H), 7.33 (dd, J=10.5, 4.8 Hz, 6H), 7.30-7.19 (m, 3H), 5.94-5.83 (m, 1H), 5.25 (td, J=17.3, 1.8 Hz, 1H), 5.08 (td, J=10.9, 1.8 Hz, 1H), 2.99 (dd, J=8.9, 6.3 Hz, 1H), 2.84 (dd, J=8.9, 5.7 Hz, 1H); 13C NMR (125 MHz, DMSO) δ 144.35, 140.07, 128.78, 128.26, 127.39, 115.04, 86.25, 70.88, 68.27.
Quantity
3.31 kg
Type
reactant
Reaction Step One
Quantity
1.06 kg
Type
reactant
Reaction Step One
Quantity
6.74 kg
Type
solvent
Reaction Step One
Quantity
2.72 kg
Type
reactant
Reaction Step Two
Quantity
8.38 g
Type
catalyst
Reaction Step Three
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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